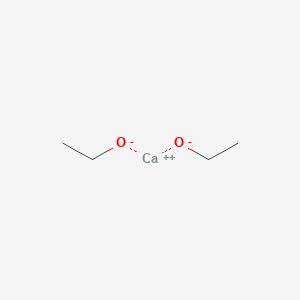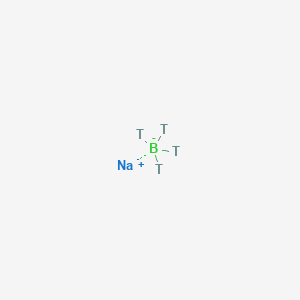
Calcium ethoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium ethoxide, with the chemical formula ( \text{Ca(OEt)}_2 ), is an organometallic compound that is used in various chemical processes. It is a white, crystalline solid that is highly reactive and soluble in organic solvents. This compound is primarily used as a precursor in the synthesis of other calcium-containing compounds and as a reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium ethoxide can be synthesized through the reaction of calcium metal with ethanol. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of calcium. The reaction proceeds as follows: [ \text{Ca} + 2 \text{EtOH} \rightarrow \text{Ca(OEt)}_2 + \text{H}_2 ]
Industrial Production Methods
In industrial settings, this compound is produced by reacting calcium hydride with ethanol. This method is preferred due to its higher yield and efficiency. The reaction is carried out at elevated temperatures and under an inert atmosphere to ensure complete conversion: [ \text{CaH}_2 + 2 \text{EtOH} \rightarrow \text{Ca(OEt)}_2 + 2 \text{H}_2 ]
Analyse Chemischer Reaktionen
Types of Reactions
Calcium ethoxide undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form calcium hydroxide and ethanol. [ \text{Ca(OEt)}_2 + 2 \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + 2 \text{EtOH} ]
Carbonation: Reacts with carbon dioxide to form calcium carbonate and ethanol. [ \text{Ca(OEt)}_2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + 2 \text{EtOH} ]
Alcoholysis: Reacts with other alcohols to form mixed alkoxides. [ \text{Ca(OEt)}_2 + 2 \text{ROH} \rightarrow \text{Ca(OR)}_2 + 2 \text{EtOH} ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, carbon dioxide, and various alcohols. These reactions are typically carried out under controlled conditions to ensure complete conversion and to prevent side reactions.
Major Products Formed
The major products formed from reactions involving this compound include calcium hydroxide, calcium carbonate, and mixed alkoxides. These products are often used in further chemical synthesis or industrial applications.
Wissenschaftliche Forschungsanwendungen
Calcium ethoxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other calcium-containing compounds.
Biology: Investigated for its potential use in the synthesis of bioactive materials and as a calcium source in biological studies.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical implants.
Industry: Used in the production of high-purity calcium compounds and as a consolidating agent for historical limestone conservation
Wirkmechanismus
The mechanism of action of calcium ethoxide involves its reactivity with various substrates to form calcium-containing products. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used. For example, in the carbonation reaction, this compound reacts with carbon dioxide to form calcium carbonate through the insertion of a carbon dioxide molecule into the calcium-oxygen bond, followed by hydrolysis and alcohol elimination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium methoxide: Similar to calcium ethoxide but with methanol as the alcohol component.
Calcium isopropoxide: Similar to this compound but with isopropanol as the alcohol component.
Calcium acetoacetate: A calcium-containing compound used in similar applications but with different reactivity and properties.
Uniqueness
This compound is unique in its reactivity and solubility in organic solvents, making it a versatile reagent in organic synthesis. Its ability to form stable calcium-containing products also makes it valuable in various industrial and scientific applications .
Eigenschaften
Molekularformel |
C4H10CaO2 |
|---|---|
Molekulargewicht |
130.20 g/mol |
IUPAC-Name |
calcium;ethanolate |
InChI |
InChI=1S/2C2H5O.Ca/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 |
InChI-Schlüssel |
JHLCADGWXYCDQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC[O-].CC[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B13823811.png)






![N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13823859.png)
![5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13823873.png)



![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)

